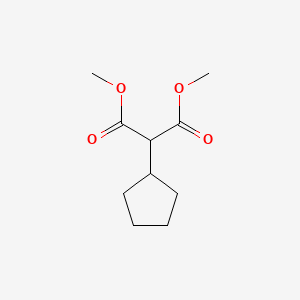

Dimethyl Cyclopentylmalonate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

dimethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCNEJJMJHDVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564472 | |

| Record name | Dimethyl cyclopentylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82491-60-9 | |

| Record name | Dimethyl cyclopentylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformations of Dimethyl Cyclopentylmalonate

Fundamental Reactivity of the Malonate Ester Moiety

The reactivity of the malonate ester component in dimethyl cyclopentylmalonate is characterized by its susceptibility to various transformations typical of 1,3-dicarbonyl compounds. These include esterification, condensation, and cleavage reactions.

Esterification of this compound typically involves transesterification, where the methyl groups of the ester are exchanged with other alkyl or aryl groups. This reaction is generally catalyzed by either an acid or a base. The process reaches equilibrium, and the reaction can be driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) that is formed.

Table 1: Examples of Transesterification Reactions of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Ethanol (excess) | Sulfuric Acid (catalytic) | Diethyl cyclopentylmalonate |

| This compound | Benzyl (B1604629) alcohol | Sodium benzoxide (catalytic) | Dibenzyl cyclopentylmalonate |

| This compound | Isopropanol | Titanium(IV) isopropoxide | Diisopropyl cyclopentylmalonate |

This table presents hypothetical transesterification reactions based on the known reactivity of malonate esters.

The presence of an acidic α-hydrogen atom between the two ester carbonyl groups makes this compound a potent nucleophile in various condensation reactions after deprotonation by a suitable base.

Knoevenagel Condensation: this compound can react with aldehydes and ketones in the presence of a weak base (like piperidine (B6355638) or pyridine) to form a new carbon-carbon double bond. This reaction, known as the Knoevenagel condensation, is a cornerstone of C-C bond formation in organic synthesis. The initial adduct often undergoes spontaneous dehydration to yield a stable α,β-unsaturated product.

For instance, the reaction of this compound with benzaldehyde (B42025) would yield dimethyl 2-cyclopentyl-3-phenylpropenedioate.

Michael Addition: As a Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-addition is a versatile method for forming carbon-carbon bonds. A notable application is the synthesis of precursors for jasmonates, where dimethyl malonate is reacted with derivatives of cyclopentenone. For example, the reaction of this compound with methyl vinyl ketone would result in the formation of a 1,5-dicarbonyl compound.

Table 2: Representative Condensation Reactions of this compound

| Reaction Type | Electrophile | Base | Product |

| Knoevenagel Condensation | Benzaldehyde | Piperidine | Dimethyl 2-cyclopentyl-3-phenylpropenedioate |

| Michael Addition | Methyl vinyl ketone | Sodium methoxide (B1231860) | Dimethyl 2-cyclopentyl-2-(3-oxobutyl)malonate |

| Knoevenagel Condensation | Acetone | Pyrrolidine | Dimethyl 2-cyclopentyl-3-methylbut-2-enedioate |

This table illustrates potential condensation reactions based on the established reactivity of malonate esters.

The carbon-carbon bond between the cyclopentyl group and the dicarbonyl unit can be susceptible to cleavage under specific conditions. The Haller-Bauer reaction, which involves the cleavage of non-enolizable ketones in the presence of a strong base like sodium amide, provides a conceptual framework for such transformations. While this compound is not a ketone, related cleavage reactions of substituted malonic esters can occur.

Under strongly basic conditions, particularly with hindered bases, nucleophilic attack at one of the ester carbonyls can be followed by cleavage of the C-C bond, especially if the resulting carbanion is stabilized. For this compound, this would lead to the formation of a cyclopentyl-containing fragment and a derivative of malonic acid. However, this reaction is less common for malonate esters compared to ketones and is highly dependent on the specific reaction conditions and the nature of the substituents. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the expulsion of the more stable carbanion.

Functional Group Interconversions on the Cyclopentane (B165970) Ring and Ester Groups

Beyond the reactivity centered at the α-carbon, the ester functionalities and the cyclopentane ring of this compound can undergo various transformations.

The ester groups of this compound can undergo nucleophilic acyl substitution, although they are less reactive than acid chlorides or anhydrides. This allows for their conversion into other functional groups. For example, reaction with a Grignard reagent can lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent to each ester group. Amidation can be achieved by heating with an amine, though this often requires harsh conditions or the use of specific catalysts.

The ester groups of this compound can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. This results in the formation of 2-cyclopentylpropane-1,3-diol.

Partial reduction to the aldehyde stage is challenging but can sometimes be achieved using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 3: Reduction Products of this compound

This table outlines the expected products from the reduction of this compound based on standard organic transformations.

Halogenation

The α-position (the carbon atom bonded to the cyclopentyl group and situated between the two carbonyl groups) of this compound is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This allows for deprotonation to form a stabilized enolate, which can then react with electrophilic halogenating agents. researchgate.net This reaction leads to the substitution of the α-hydrogen with a halogen atom.

Common halogenating reagents for this transformation include bromine (Br₂), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent. The resulting α-halogenated malonic ester is a valuable intermediate for further synthetic transformations.

| Reactant | Reagents & Conditions | Product |

| This compound | Br₂, Inert Solvent (e.g., CCl₄) | Dimethyl 2-bromo-2-cyclopentylmalonate |

| This compound | N-Chlorosuccinimide (NCS), Solvent | Dimethyl 2-chloro-2-cyclopentylmalonate |

Reactions with Organometallic Reagents (e.g., cuprates)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that react readily with esters. In the case of this compound, the reaction with an excess of a Grignard or organolithium reagent would result in the addition of two equivalents of the organometallic reagent to each ester carbonyl. This occurs via a sequential addition-elimination-addition mechanism, ultimately forming a tertiary alcohol after an acidic workup.

Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. While they are well-known for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyls, their reaction with saturated esters like this compound is less common but can lead to the formation of ketones under specific conditions, though over-addition to form the tertiary alcohol is also possible.

| Reactant | Reagents & Conditions | Product (after acidic workup) |

| This compound | Excess Grignard Reagent (e.g., CH₃MgBr), Anhydrous Ether, followed by H₃O⁺ | 2-Cyclopentyl-1,1,3,3-tetramethylpropane-1,3-diol |

| This compound | Excess Organolithium Reagent (e.g., CH₃Li), Anhydrous Ether, followed by H₃O⁺ | 2-Cyclopentyl-1,1,3,3-tetramethylpropane-1,3-diol |

Reactions with Amines

This compound can react with primary or secondary amines to form amides. This reaction, known as aminolysis or amidation, typically requires elevated temperatures to proceed. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol. With two ester groups, the reaction can potentially yield a mono-amide, a di-amide, or a mixture of both, depending on the stoichiometry of the reactants and the reaction conditions. Acid or base catalysis can sometimes be employed to facilitate the reaction.

| Reactant | Reagents & Conditions | Potential Products |

| This compound | Primary Amine (R-NH₂), Heat | N-alkyl-2-carbomethoxy-2-cyclopentylacetamide and/or N,N'-dialkyl-2-cyclopentylmalonamide |

| This compound | Secondary Amine (R₂NH), Heat | N,N-dialkyl-2-carbomethoxy-2-cyclopentylacetamide and/or N,N,N',N'-tetraalkyl-2-cyclopentylmalonamide |

Strategic Derivatization for Advanced Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. A notable example is its role in the synthesis of fragrances. For instance, a closely related compound, dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate, serves as a key intermediate in the production of methyl dihydrojasmonate, a widely used fragrance component. researchgate.net This intermediate is typically formed through a Michael addition reaction. researchgate.net

The synthetic utility of this compound is further highlighted by its potential for derivatization. The α-hydrogen can be removed by a base to form a nucleophilic enolate. This enolate can then be alkylated by reacting it with an alkyl halide. This process, a variation of the malonic ester synthesis, allows for the introduction of various alkyl groups at the α-position, creating a new carbon-carbon bond. Subsequent hydrolysis of the ester groups followed by decarboxylation would yield a substituted cyclopentylacetic acid. This strategic derivatization opens pathways to a wide array of substituted carboxylic acids and their derivatives, which are important building blocks in pharmaceutical and materials science.

Control of Stereoselective Epoxidation

While direct stereoselective epoxidation of saturated this compound is not a typical transformation, the introduction of unsaturation in the cyclopentane ring provides a handle for such reactions. For instance, a derivative, dimethyl 2-cyclopentenylmalonate, can undergo epoxidation. The stereochemical outcome of this epoxidation can be controlled by the choice of reagents and the presence of directing groups.

In the absence of a directing group, the epoxidation of an unfunctionalized cyclopentenyl ring with a reagent like meta-chloroperoxybenzoic acid (m-CPBA) often results in the formation of a mixture of diastereomers, with the epoxide forming on either face of the double bond. The facial selectivity is primarily governed by steric hindrance, with the reagent preferentially attacking the less hindered face of the molecule.

To achieve high stereoselectivity, a directing group, such as a hydroxyl group, can be introduced in proximity to the double bond. Although this compound itself does not possess such a group, a synthetic intermediate derived from it could. For example, reduction of one of the ester groups to a primary alcohol would yield a molecule where the hydroxyl group can direct the epoxidation. In such cases of allylic alcohols, the epoxidation with reagents like tert-butyl hydroperoxide in the presence of a vanadium catalyst (VO(acac)₂) proceeds via coordination of the catalyst to the hydroxyl group. nih.govmdpi.com This directs the delivery of the oxygen atom to the same face as the hydroxyl group, resulting in a syn-epoxide with high diastereoselectivity. nih.govmdpi.com

The table below illustrates the hypothetical stereochemical outcomes for the epoxidation of a cyclopentenylmalonate derivative with and without a directing group.

| Substrate | Reagent | Directing Group | Predicted Major Product | Predicted Stereoselectivity |

| Dimethyl 2-cyclopentenylmalonate | m-CPBA | None | Mixture of syn and anti epoxides | Low |

| (2-(hydroxymethyl)-2-(methoxycarbonyl)cyclopent-3-en-1-yl)methanol | VO(acac)₂, t-BuOOH | Hydroxyl | syn-epoxide | High |

This table presents predicted outcomes based on established principles of stereoselective epoxidation.

Detailed research on related cyclic systems has demonstrated the power of this approach. For example, the diastereoselective epoxidation of various cyclic allylic alcohols has been extensively studied and consistently shows high levels of syn-direction when using reagents that can coordinate with the hydroxyl group. rsc.org This principle is a cornerstone of stereocontrolled synthesis and would be directly applicable to appropriately functionalized derivatives of this compound.

Protective Group Chemistry in Reaction Sequences

In multi-step syntheses involving this compound, the use of protecting groups can be crucial for achieving the desired chemical transformations selectively. The two ester functionalities of the malonate group may exhibit similar reactivity, or their presence might interfere with reactions at other sites in the molecule.

For instance, if a synthetic route requires the selective transformation of one ester group while leaving the other intact, a common strategy is to employ protecting groups that allow for differential reactivity. One of the ester groups could be selectively hydrolyzed to a carboxylic acid, which is then protected. A common protecting group for carboxylic acids is the benzyl ester, introduced by reaction with benzyl alcohol. This protected acid is stable to many reaction conditions used to modify the remaining methyl ester. The benzyl group can be selectively removed later by hydrogenolysis, regenerating the carboxylic acid without affecting the methyl ester.

Another scenario where protecting groups are essential is when performing reactions that are incompatible with the ester functionality. For example, if a Grignard reaction were to be performed on another functional group within a molecule containing this compound, the ester groups would react with the Grignard reagent. To prevent this, the diester could be reduced to a diol, and the resulting hydroxyl groups could be protected, for instance, as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride). These silyl ethers are robust and unreactive towards many reagents, including Grignard reagents. After the desired transformation is complete, the silyl protecting groups can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The synthesis of complex molecules like prostaglandins (B1171923) often involves intermediates with a functionalized cyclopentane core. libretexts.org In these syntheses, protecting groups are extensively used to mask hydroxyl and carboxyl groups while other parts of the molecule are being elaborated. libretexts.org The principles demonstrated in these syntheses are directly applicable to reaction sequences starting from or incorporating this compound.

The following table provides examples of protecting groups that could be used for the functional groups present in or derived from this compound.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, acid catalyst | H₂, Pd/C |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Ketone | Acetal | Ethylene glycol, acid catalyst | Aqueous acid |

This table provides illustrative examples of common protecting group strategies in organic synthesis.

Stereochemistry and Asymmetric Synthesis Involving Cyclopentylmalonates

Principles of Chiral Control in Malonate Synthesis

The asymmetric synthesis of chiral malonates relies on strategies that differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture. york.ac.uknumberanalytics.com A key principle is the use of a chiral influence, which can be a chiral auxiliary, a chiral reagent, or a chiral catalyst, to direct the formation of a new stereocenter. york.ac.uk

Chiral auxiliaries are stereogenic groups temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org In the synthesis of chiral malonates, a chiral auxiliary can be incorporated into the malonate structure itself or into the electrophile that reacts with the malonate. frontiersin.org

Chiral reagents are used in stoichiometric amounts to effect a stereoselective transformation. york.ac.uk While effective, this approach can be less atom-economical compared to catalytic methods. frontiersin.org

Chiral catalysis is a highly efficient and sustainable approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. frontiersin.org The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. acs.org This is often the preferred method in modern asymmetric synthesis due to its efficiency and the ability to recycle the catalyst. york.ac.ukfrontiersin.org

Methodologies for Asymmetric Induction

Several powerful methodologies have been developed for the asymmetric synthesis of chiral malonates, including the use of chiral Lewis acids, electrochemical methods, and the strategic design of chiral ligands.

Chiral Lewis acids are instrumental in catalyzing a variety of enantioselective transformations by activating substrates towards nucleophilic attack in a stereocontrolled manner. wiley-vch.de In the context of malonate chemistry, chiral Lewis acids, often derived from metals like copper, calcium, or magnesium complexed with chiral ligands, have proven effective in promoting asymmetric Michael additions of malonates to α,β-unsaturated compounds. acs.orgchemrxiv.orgresearchgate.net

For instance, C2-symmetric bis(oxazoline) copper(II) complexes have been successfully employed to catalyze the Mukaiyama Michael reaction between alkylidene malonates and enolsilanes, yielding chiral glutarate esters with high enantioselectivity. acs.orgacs.org The Lewis acid activates the alkylidene malonate, facilitating the enantioselective addition of the enolsilane. acs.org Similarly, chiral calcium complexes, prepared from calcium alkoxides and chiral bisoxazoline ligands, have been shown to be effective catalysts for asymmetric Mannich reactions of malonates with N-Boc imines. wiley-vch.de A notable advantage of using alkaline-earth metals like calcium is their lower toxicity and cost compared to many transition metals. wiley-vch.de

Table 1: Examples of Chiral Lewis Acid Catalyzed Reactions Involving Malonates

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(S,S)-t-Bu-box2 | Michael Addition | Alkylidene malonates and enolsilanes | Up to 91% | acs.org |

| LiAl(BINOL)2 | Michael Addition | Diethyl malonate and cyclopentenone | Not specified | chemrxiv.org |

| CaCl2 with pyridine-bisoxazoline ligand | Michael Addition | Dimethyl malonate and α,β-unsaturated ketones | Moderate to high | researchgate.net |

Asymmetric electrochemistry has emerged as a sustainable and powerful tool in organic synthesis, offering a unique approach to generating chiral molecules. frontiersin.org This method can be combined with various asymmetric catalyst systems, including transition metal catalysts and organocatalysts, to achieve high enantioselectivity. frontiersin.org

One strategy involves the use of a chiral catalyst in conjunction with a redox mediator. frontiersin.org For example, an enantioselective 1,4-addition of malonates to nitroolefins has been achieved in a continuous flow system using a nickel salt pre-catalyst and a chiral diamine ligand. frontiersin.org Another approach is the use of metallaelectrocatalysis, where a chiral metal complex facilitates an enantioselective transformation. For instance, Ni-electrocatalysis with a PyBox-based chiral ligand has been used for the enantioselective cross-coupling of malonic acid half amides with carboxylic acid derivatives. frontiersin.org

The design and synthesis of new chiral ligands are crucial for the advancement of asymmetric catalysis. nih.gov The ligand plays a pivotal role in creating the chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction. snnu.edu.cn

A wide variety of chiral ligands have been developed and successfully applied in the asymmetric synthesis of compounds related to cyclopentylmalonates. These include:

Bis(oxazoline) ligands: These are widely used in combination with various metals, such as copper and calcium, for asymmetric Michael additions and other transformations. wiley-vch.deacs.orgresearchgate.net

Chiral Cyclopentadienyl (Cp) Ligands: The development of chiral Cp ligands has significantly expanded the scope of asymmetric catalysis, enabling challenging C–H bond functionalizations and other transformations with high stereocontrol. nih.govsnnu.edu.cn These ligands can be categorized into ring-fused, axially chiral, and planar chiral subtypes. snnu.edu.cn

Pyridine-containing macrocyclic ligands: Copper(I) complexes with these ligands have been used as catalysts in asymmetric cyclopropanation reactions. researchgate.net

Chiral diamines: These have been employed in nickel-catalyzed enantioselective 1,4-additions of malonates. frontiersin.org

The careful selection and design of the ligand are paramount to achieving high enantioselectivity in a given transformation.

Stereochemical Analysis and Determination of Enantiomeric Excess (e.g., using chiral lanthanide shift reagents)

The determination of the enantiomeric excess (ee) of a chiral product is a critical step in asymmetric synthesis to assess the success of the stereoselective reaction. nih.govlibretexts.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. numberanalytics.comlibretexts.org

Several analytical techniques are employed to determine ee, with nuclear magnetic resonance (NMR) spectroscopy being one of the most powerful and common methods. beilstein-journals.org The direct NMR analysis of a mixture of enantiomers will show identical spectra for both. However, in the presence of a chiral resolving agent, the enantiomers can be distinguished.

One such class of resolving agents is chiral lanthanide shift reagents (LSRs) . numberanalytics.comslideshare.net These are paramagnetic lanthanide complexes, such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)3], that can coordinate to lone-pair-containing molecules. nih.gov This coordination induces significant shifts in the NMR signals of the substrate, and for a chiral substrate, the two enantiomers will experience different induced shifts due to the formation of diastereomeric complexes with the chiral LSR. nih.govtcichemicals.com This results in the separation of signals for the two enantiomers, allowing for their quantification by integration. beilstein-journals.org

While effective, traditional lanthanide shift reagents can sometimes cause significant line broadening in the NMR spectrum. tcichemicals.com Nevertheless, they remain a valuable tool for the stereochemical analysis of chiral molecules, including malonate derivatives. chemrxiv.orgtu-clausthal.de For example, the enantiomeric excess of the product from the Michael addition of diethyl malonate to cyclopentenone can be determined by ¹H NMR using the chiral lanthanide shift reagent Eu(hfc)₃. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dimethyl cyclopentylmalonate |

| Diethyl cyclopentylmalonate |

| Diethyl malonate |

| Dimethyl malonate |

| Alkylidene malonates |

| Enolsilanes |

| Glutarate esters |

| N-Boc imines |

| Nitroolefins |

| Malonic acid half amides |

| Carboxylic acid derivatives |

| Cyclopentenone |

| Tris(dipivaloylmethanato)europium(III) |

| Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |

| Copper(II) complexes |

| Calcium complexes |

| Magnesium complexes |

| Nickel salt |

| Bis(oxazoline) ligands |

| Pyridine-bisoxazoline ligand |

| Chiral diamine ligand |

| PyBox-based chiral ligand |

| Chiral Cyclopentadienyl (Cp) Ligands |

Applications in Advanced Organic Synthesis

Dimethyl Cyclopentylmalonate as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the chemical reactivity of its functional groups. The methylene (B1212753) group flanked by two carbonyls is particularly acidic, allowing for easy deprotonation to form a stable enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions. molaid.com

One of the most important reactions involving this building block is the Michael addition, a conjugate addition of the malonate's nucleophilic enolate to α,β-unsaturated carbonyl compounds. numberanalytics.com This reaction is fundamental in organic synthesis for creating new carbon-carbon bonds in a regioselective manner. numberanalytics.com The presence of the cyclopentyl group provides steric bulk and a specific conformational rigidity that can influence the stereochemical outcome of these reactions. Furthermore, the diester functionality can be manipulated post-reaction; for instance, through hydrolysis and subsequent decarboxylation to yield a substituted cyclopentyl acetic acid, or by serving as a handle for further synthetic transformations. The compound can also act as a catalyst in certain polymerization processes. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 82491-60-9 | fluorochem.co.uk |

| Molecular Formula | C₁₀H₁₆O₄ | fluorochem.co.uk |

| Molecular Weight | 200.23 g/mol | fluorochem.co.uk |

| Appearance | Colorless to Almost colorless clear liquid | fluorochem.co.uk |

| Density | 1.09 g/cm³ (at 20 °C) | fluorochem.co.uk |

| Purity | ≥97.0% | fluorochem.co.uk |

Role in Total Synthesis Strategies (e.g., natural product cores)

This compound serves as a key precursor in the synthesis of important natural product analogs, most notably methyl dihydrojasmonate. Methyl dihydrojasmonate is a highly valued compound in the fragrance industry and is a synthetic analog of jasmonates, a group of plant hormones. The synthesis involves the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopentenone, which forms a crucial intermediate: dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate. molaid.comgoogle.com

Precursors for Complex Molecular Architectures (e.g., bicyclic γ-amino acid derivatives)

The structural framework of this compound is a suitable starting point for creating more complex molecules, including bicyclic γ-amino acid derivatives. These derivatives are of significant interest in medicinal chemistry as they can act as constrained analogs of the neurotransmitter GABA (γ-aminobutyric acid) and function as α2δ ligands. google.com

In the synthesis of these complex structures, a malonate derivative bearing a cyclopentane (B165970) ring is a key intermediate. For example, patent literature describes methods for producing optically active bicyclic γ-amino acid derivatives where a significant challenge is the stereospecific creation of a quaternary carbon center. The synthetic route may involve a cyclopentylmalonate-type precursor which is further functionalized. A major hurdle identified in these synthetic pathways is the formation of diastereomers, which are difficult to separate in later stages. Research has focused on developing methods to improve the stereoselectivity of the reaction that forms this quaternary carbon, thereby ensuring the production of a high-purity final product. This highlights the role of the cyclopentylmalonate core as a foundational element upon which complex, stereochemically rich bicyclic systems are built.

Catalytic Applications of Cyclopentylmalonate Structures

Role as a Polymerization Catalyst

Dimethyl cyclopentylmalonate is recognized as a solid polymerization catalyst applicable in various organic syntheses. Current time information in Bangalore, IN.cymitquimica.combiosynth.com While its broader applications as a general polymerization catalyst are documented, its most prominent and well-researched role is within the specialized field of Ziegler-Natta catalysis. The solid nature of this compound offers potential advantages in industrial processes, such as ease of handling and separation from the final polymer product.

Function as an Internal Electron Donor in Ziegler-Natta Catalysis for Olefin Polymerization

The most significant catalytic application of this compound is as an internal electron donor in Ziegler-Natta (Z-N) catalyst systems for olefin polymerization. nih.govmdpi.comgoogle.com Ziegler-Natta catalysts are indispensable for the production of a vast majority of commodity polymers, including polypropylene (B1209903) and polyethylene. nih.govgoogle.com These complex systems typically consist of a transition metal compound (e.g., titanium tetrachloride), a support (e.g., magnesium chloride), a co-catalyst (e.g., an aluminum alkyl), and electron donors. researchgate.net

Internal electron donors (IEDs), such as this compound, are incorporated into the solid catalyst component during its preparation. mdpi.com Their primary functions are to enhance the stereospecificity of the catalyst and to influence the catalyst's activity and the resulting polymer's properties. nih.govmdpi.com Malonates, as a class of internal donors, are considered alternatives to phthalate-based donors, which have faced scrutiny due to health and environmental concerns. google.com

The inclusion of an internal electron donor like a malonate derivative has been shown to be crucial for improving the stereoselectivity and catalyst activity. nih.gov The substituents on the malonate molecule play a significant role in this enhancement. nih.gov The interaction between the internal electron donor and the magnesium chloride support is a key factor. The adsorption of the donor onto the MgCl2 surface can prevent the formation of random active centers, leading to a higher degree of isotropy in the resulting polymer. nih.gov

Research comparing different internal electron donors has provided insights into the relative performance of malonate-type donors. For instance, a study comparing di-n-butyl-2-cyclopentyl malonate with other donors like dibenzoyl sulfide (B99878) and diisobutyl phthalate (B1215562) demonstrated its effectiveness. mdpi.comrsc.org The order of activity for these donors was reported as: isobutyl 2-benzyloxy-3,5-isopropyl benzoate (B1203000) > dibenzoyl sulfide > di-n-butyl-2-cyclopentyl malonate > diisobutyl phthalate. mdpi.com This indicates that while the malonate may not be the most active donor in this specific comparison, it still exhibits significant catalytic enhancement. rsc.org

The factors that govern the isotacticity and activity of the Ziegler-Natta catalyst when using donors like malonates include steric repulsion and π-complex stabilization provided by the electron donor. researchgate.netrsc.org The adsorption mode of malonate electron donors on the MgCl2(110) surface is often a chelate coordination mode. researchgate.net

Below is a data table summarizing the comparative performance of different internal electron donors, including a malonate derivative, in Ziegler-Natta catalyzed propylene (B89431) polymerization.

| Internal Electron Donor | Relative Activity | Reference |

| Isobutyl 2-benzyloxy-3,5-isopropyl benzoate (SID-4) | Highest | mdpi.com |

| Dibenzoyl sulfide | High | mdpi.comrsc.org |

| Di-n-butyl-2-cyclopentyl malonate | Moderate | mdpi.comrsc.org |

| Diisobutyl phthalate | Lower | mdpi.comrsc.org |

This data underscores the important, albeit nuanced, role that malonate structures like this compound play in the sophisticated world of Ziegler-Natta catalysis, contributing to the production of polymers with desired properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like dimethyl cyclopentylmalonate. weebly.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for unambiguously determining the molecular structure of compounds. weebly.comcornell.edu While 1D NMR provides initial information about the types and numbers of protons and carbons, 2D NMR techniques are often necessary to piece together the complete structural puzzle, especially for more complex molecules. cornell.eduipb.pt

For this compound, the ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the methine proton on the malonate moiety, and the protons of the cyclopentyl ring. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons of the ester groups, the methine carbon, the carbons of the cyclopentyl ring, and the methoxy carbons.

To establish the connectivity between these atoms, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between the methine proton and the adjacent protons on the cyclopentyl ring, as well as among the protons within the cyclopentyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. nih.gov This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.7 | ~52 |

| Methine (CH) | ~3.0 | ~55 |

| Cyclopentyl (CH₂) | ~1.5 - 2.0 | ~25 - 35 |

| Carbonyl (C=O) | - | ~170 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

When a chiral compound exists as a mixture of enantiomers, their standard NMR spectra are identical. To determine the enantiomeric excess (ee), chiral lanthanide shift reagents (LSRs) are often employed. slideshare.netchemistnotes.com These are paramagnetic complexes of lanthanide metals with chiral organic ligands. chemistnotes.com

When a chiral LSR is added to a solution of a chiral compound like this compound, it forms diastereomeric complexes with each enantiomer. chemistnotes.com These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. chemistnotes.com The relative integration of these separated signals allows for the quantification of the enantiomeric excess. mit.edu

Commonly used chiral lanthanide shift reagents include tris(3-heptafluorobutyryl-d-camphorato)europium(III), often abbreviated as Eu(hfc)₃. slideshare.netchemistnotes.com The magnitude of the induced shift depends on the concentration of the shift reagent and the proximity of the protons to the Lewis basic site of the molecule (the ester carbonyls in this compound) that coordinates to the lanthanide ion. slideshare.net

Computational chemistry offers powerful tools for predicting theoretical NMR spectra, which can aid in the structural elucidation and assignment of experimental data. escholarship.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. schrodinger.com

Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.net The process typically involves:

Conformational Search: Identifying the low-energy conformations of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each significant conformer at a chosen level of theory.

NMR Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Boltzmann Averaging: Calculating a Boltzmann-weighted average of the shielding values based on the relative energies of the conformers.

Scaling: Converting the calculated shielding values to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These theoretical spectra can be compared with experimental spectra to confirm structural assignments or to distinguish between possible isomers. nmrdb.org

The choice of solvent can have a noticeable effect on the chemical shifts in an NMR spectrum. msu.eduquora.com This is due to intermolecular interactions between the solute (this compound) and the solvent molecules, which can alter the electron density around the nuclei and thus their shielding. quora.comunn.edu.ng

Common deuterated solvents used in NMR include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and benzene-d₆. msu.edu Aromatic solvents like benzene-d₆ are known to cause significant changes in chemical shifts due to their magnetic anisotropy. Protic solvents can engage in hydrogen bonding, although this is less relevant for this compound which is a hydrogen bond acceptor but not a donor. The polarity of the solvent can also influence the conformational equilibrium of flexible molecules, which in turn affects the observed chemical shifts. unn.edu.ng For instance, a change from a nonpolar to a polar solvent can stabilize more polar conformers. bhu.ac.in

The following table illustrates potential shifts in different solvents for a hypothetical proton.

| Solvent | Chemical Shift (ppm) | Reason for Shift |

| CDCl₃ | 7.26 (residual peak) | Standard non-polar solvent |

| DMSO-d₆ | 2.50 (residual peak) | Polar aprotic solvent, may interact with ester groups |

| C₆D₆ | 7.16 (residual peak) | Anisotropic effects from the aromatic ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum is characterized by several key absorption bands. tcichemicals.com

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the C=O (carbonyl) stretching vibration of the ester groups. This typically appears in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester groups will also be visible, usually as two bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclopentyl and methyl groups will appear around 2850-3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. tcichemicals.com It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula. cornell.edu

The mass spectrum of this compound (C₁₀H₁₆O₄, molecular weight 200.23 g/mol ) would show a molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern would be characteristic of a malonic ester. Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 169, or the loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 141. Further fragmentation of the cyclopentyl ring could also be observed.

| Ion | m/z | Identity |

| [M]⁺ | 200 | Molecular Ion |

| [M - OCH₃]⁺ | 169 | Loss of a methoxy group |

| [M - COOCH₃]⁺ | 141 | Loss of a methoxycarbonyl group |

Chromatographic Techniques for Purification and Purity Assessment

The purification and subsequent analysis of this compound rely on established chromatographic methodologies. These techniques are essential for isolating the compound from reaction mixtures and for verifying its purity and quantifying its yield. Column chromatography is a primary method for purification, while gas chromatography is the standard for assessing content and determining reaction yields.

Column Chromatography

Column chromatography is a fundamental purification technique used to separate this compound from starting materials, byproducts, and other impurities following its synthesis. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase as a mobile phase percolates through it.

For compounds like this compound and its derivatives, flash column chromatography is often employed. tu-clausthal.defigshare.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. tu-clausthal.defrontiersin.org The crude product mixture is loaded onto the top of the silica gel, and a solvent system (mobile phase) is passed through the column under pressure to elute the components.

The choice of the mobile phase is critical for achieving effective separation. A common approach involves using a non-polar solvent mixture, such as ethyl acetate (B1210297) (EtOAc) and a hydrocarbon like petroleum ether or hexane. frontiersin.orgrsc.org The polarity of the solvent system is optimized to ensure that this compound separates effectively from more polar or less polar impurities. For instance, a mobile phase of 10% ethyl acetate in petroleum ether has been used for the purification of similar organic compounds. rsc.org In some cases, for related cyclopentyl malonate structures, a neutral alumina (B75360) (Al₂O₃) stationary phase with benzene (B151609) as the eluent has also been utilized. dss.go.th

The progress of the separation is monitored, often by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the purified product. rsc.org After collection, the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Typical Column Chromatography Parameters for Malonate Esters

| Parameter | Description | Example |

|---|---|---|

| Technique | Flash Column Chromatography | General application tu-clausthal.defigshare.com |

| Stationary Phase | A solid adsorbent material. | Silica Gel (230-400 mesh) frontiersin.org or Neutral Alumina (Al₂O₃) dss.go.th |

| Mobile Phase (Eluent) | A solvent or solvent mixture. | Hexane-Ethyl Acetate (EtOAc) mixtures (e.g., 19:1) frontiersin.org or 10% EtOAc/Petroleum Ether rsc.org |

| Monitoring | Method to track separation. | Thin-Layer Chromatography (TLC) rsc.org |

Gas Chromatography (GC) for Content and Yield Determination

Gas chromatography (GC) is a powerful analytical technique for assessing the purity (content) and calculating the yield of volatile compounds like this compound. tcichemicals.comvwr.com The method separates components of a vaporized sample as it is carried by an inert gas (mobile phase) through a specialized column containing a stationary phase. phenomenex.com

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized in a heated port and transported into the GC column by a carrier gas such as helium or nitrogen. libretexts.org The separation occurs within the column based on the compound's boiling point and its interaction with the stationary phase. phenomenex.com

For the analysis of related cyclopentylmalonate derivatives, specific GC conditions have been reported. A common setup involves using a capillary column, such as an SE-30 or HP-5MS cross-linked quartz capillary column (e.g., 30 m x 0.25 mm x 0.25 µm), which consists of a non-polar stationary phase. google.commdpi.com The instrument's oven is maintained at a specific temperature; for example, a constant column temperature of 200°C has been used for analyzing a derivative of this compound. google.com As each component exits the column, it is detected, and a signal is generated. The time it takes for a compound to travel through the column is its retention time, which is used for identification.

The area under the peak in the resulting chromatogram is proportional to the amount of the compound present. libretexts.org This allows for the determination of the purity, or "GC content," of this compound, with commercial grades often specified at >97.0%. tcichemicals.comvwr.com Furthermore, GC is used to calculate the reaction yield by comparing the amount of product obtained against the theoretical maximum, often using an internal standard for greater accuracy. google.comrsc.org For instance, yields of a similar intermediate have been reported as high as 94.46% based on GC analysis. google.com

Table 2: Example of Gas Chromatography (GC) Conditions for Analysis of a this compound Derivative

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Agilent 8890 or SHIMADZU GC-2010-plus google.com | Performs the chromatographic separation and detection. |

| Column Type | SE-30 Cross-linked or coated Quartz capillary column google.com | Separates the components of the sample mixture. |

| Column Dimensions | 30 m × 0.25 mm × 0.25 µm google.com | Standard dimensions for high-resolution capillary GC. |

| Column Temperature | 200 °C google.com | Maintained at a constant temperature to ensure reproducible retention times. |

| Purity (Content) Determined | 97.65% - 98.69% google.com | Quantifies the percentage of the target compound in the sample. |

| Yield Determined | Up to 94.46% google.com | Calculates the efficiency of the chemical synthesis. |

Theoretical and Computational Chemistry Studies

Electronic Structure Theory Applications

There is a lack of specific studies applying electronic structure theory to dimethyl cyclopentylmalonate. Electronic structure theory encompasses a range of methods, from semi-empirical to high-level ab initio calculations, used to understand the quantum mechanical properties of molecules. These methods are fundamental for determining molecular geometries, energies, and electronic properties. For a molecule like this compound, such studies could, in principle, provide insights into its conformational landscape, the electronic distribution within the molecule, and the nature of its frontier molecular orbitals. However, specific research applying methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or coupled-cluster (CC) theory specifically to this compound are not prominently available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. It is often employed to study reaction mechanisms and predict chemical reactivity.

Elucidation of Reaction Mechanisms

While DFT is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states and intermediates, specific DFT studies on the reaction mechanisms involving this compound are not found in the available search results. General applications of DFT have successfully clarified mechanisms for various organic reactions, such as cycloadditions and catalytic cycles. For instance, DFT calculations have been used to investigate the oxidative carbonylation of methanol (B129727) on Pd(II)/β zeolite, identifying the active sites and the activation energies for the formation of dimethyl carbonate. Similar focused studies on reactions of this compound are not readily apparent.

Investigations of Donor-Acceptor Interactions in Catalysis (e.g., Ziegler-Natta systems)

In the context of Ziegler-Natta catalysis, internal electron donors are crucial for controlling the stereochemistry of polyolefins. Malonates, as a class of compounds, are known to act as internal electron donors. Computational studies using DFT have been performed on related systems to understand the interaction between the donor, the MgCl₂ support, and the titanium active sites. These studies often investigate how the donor molecule adsorbs on the catalyst surface and influences the polymerization process. For example, DFT calculations have been used to compare the role of different electron donors, such as malonates and phthalates, in propylene (B89431) polymerization, revealing that factors like steric repulsion and π-complex stabilization are key to controlling isotacticity. However, specific DFT investigations detailing the donor-acceptor interactions of this compound within a Ziegler-Natta system were not identified.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information on the conformational dynamics, solvent effects, and thermodynamic properties of chemical systems. While MD simulations are widely applied to understand the behavior of complex biomolecular systems and materials, there are no specific MD simulation studies focused on this compound in the searched literature. Such simulations could potentially be used to explore its conformational flexibility, interactions with solvents, or its behavior in a condensed phase.

Prediction of Reactivity and Selectivity

Computational models, often combining quantum mechanics (QM) with machine learning (ML), are increasingly used to predict the reactivity and selectivity of chemical reactions. These tools can forecast the outcome of reactions, including identifying the most likely site of reaction (regioselectivity) on a complex molecule. These predictive models are typically trained on large datasets of known reactions. While these methods are powerful for a wide range of organic reactions, including C-H functionalization, there is no indication from the search results that such predictive models have been specifically developed for or applied to predict the reactivity and selectivity of this compound.

常见问题

Q. What are the common synthetic routes for preparing dimethyl cyclopentylmalonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkylation or condensation reactions. A standard approach involves the nucleophilic substitution of cyclopentyl halides with dimethyl malonate in the presence of a base (e.g., sodium hydride) in anhydrous solvents like tetrahydrofuran (THF). Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity, and catalyst choice significantly impact yield and purity. For example, polar aprotic solvents enhance nucleophilicity, while excess base can lead to side reactions like decarboxylation .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Characterization involves:

- NMR Spectroscopy : H and C NMR identify ester groups (δ ~3.7 ppm for methoxy protons) and cyclopentyl protons (δ ~1.5–2.5 ppm).

- IR Spectroscopy : Stretching vibrations at ~1740 cm (ester C=O) and 1250 cm (C-O) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 200.2 (CHO) and fragmentation patterns validate the structure.

- HPLC : Reverse-phase chromatography with UV detection (210 nm) assesses purity (>98%) .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Stability is maintained by:

- Storing in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis.

- Avoiding contact with oxidizing agents (e.g., peroxides) to prevent decomposition into CO/CO.

- Using anhydrous conditions during reactions to minimize ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound in nucleophilic substitution reactions?

Regioselectivity is influenced by:

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor less solvated, more reactive enolate intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ion-pair reactivity in biphasic systems.

- Temperature Gradients : Slow heating (ramp rates of 1–2°C/min) reduces side-product formation in multi-step reactions .

Q. What advanced analytical techniques are employed to resolve structural ambiguities or confirm the stereochemistry of this compound derivatives?

Advanced methods include:

Q. How should researchers approach contradictory data in the literature regarding the reactivity or biological activity of this compound analogs?

Contradictions are addressed via:

- Systematic Literature Review (SLR) : Use PICOT frameworks to categorize studies by population (compound variants), intervention (reaction conditions), and outcomes (yield/activity) .

- Analog Data Evaluation : Cross-reference with structurally similar compounds (e.g., dimethyl glutarate) to identify trends in reactivity or toxicity .

- Replication Studies : Control variables (e.g., solvent purity, catalyst lot) to isolate discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。